molecular formula C9H15NO3 B11752345 ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate

ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate

Cat. No.: B11752345
M. Wt: 185.22 g/mol
InChI Key: ZPVMBRHOTJXVSL-LURJTMIESA-N
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Description

Ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate is a chemical compound that belongs to the class of esters It is characterized by a pyrrolidine ring with a carboxylate ester group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

R-COOH+C2H5OHR-COO-C2H5+H2O\text{R-COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{R-COO-C}_2\text{H}_5 + \text{H}_2\text{O} R-COOH+C2​H5​OH→R-COO-C2​H5​+H2​O

In this case, the carboxylic acid precursor is (2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid. The reaction is typically performed in a solvent such as toluene or dichloromethane to facilitate the removal of water and drive the reaction to completion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as immobilized enzymes or acidic resins can also be employed to improve the reaction rate and selectivity. Additionally, advanced separation techniques like distillation or crystallization are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and ketone functional groups allow it to form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2S,4S)-

Biological Activity

Ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound is characterized by its unique pyrrolidine structure, which contributes to its biological activity. The compound's molecular formula is C9H15NO3C_9H_{15}NO_3, and it features a carboxylate group that enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound can modulate enzyme activity and receptor binding, leading to several physiological effects.

  • Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing processes such as lipid metabolism and inflammation.
  • Receptor Modulation : It may also act as a ligand for specific receptors, affecting signaling pathways related to pain perception and inflammation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 5-oxopyrrolidine derivatives, including this compound. Research indicates that derivatives of this compound exhibit activity against a range of multidrug-resistant pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 64 µg/mL
Acinetobacter baumannii< 128 µg/mL
Klebsiella pneumoniae< 32 µg/mL

These findings suggest that the compound could be further developed as an antimicrobial agent targeting resistant strains .

Anticancer Activity

The anticancer properties of this compound have been investigated using various cancer cell lines. Notably, studies using A549 human lung adenocarcinoma cells demonstrated significant cytotoxic effects.

Compound DerivativeA549 Cell Viability (%)p-value
Ethyl (2S)-4,4-dimethyl...63.4< 0.05
3,5-Dichloro derivative21.2< 0.001
Control (Cisplatin)16.1< 0.0001

The data indicates that modifications to the compound structure can enhance its anticancer efficacy .

Case Studies

  • Study on Antimicrobial Activity : A recent investigation focused on the antimicrobial properties of various derivatives of the compound against clinically relevant pathogens. The study utilized the broth microdilution method to determine MIC values and found promising results against resistant strains .
  • Anticancer Efficacy : In vitro studies demonstrated that certain derivatives significantly reduced cell viability in A549 cells compared to untreated controls. The structure-dependent activity suggests potential for development as a chemotherapeutic agent .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C9H15NO3/c1-4-13-7(11)6-5-9(2,3)8(12)10-6/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1

InChI Key

ZPVMBRHOTJXVSL-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC(C(=O)N1)(C)C

Canonical SMILES

CCOC(=O)C1CC(C(=O)N1)(C)C

Origin of Product

United States

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